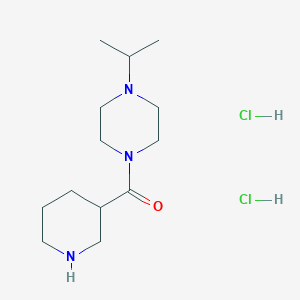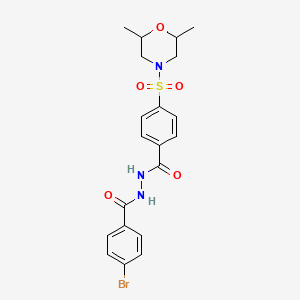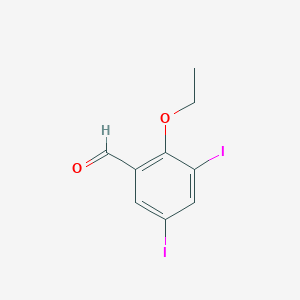![molecular formula C22H20F3N5O B2577759 N-(2,4-diméthylphényl)-5-méthyl-7-(4-(trifluorométhyl)phényl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 909575-09-3](/img/structure/B2577759.png)
N-(2,4-diméthylphényl)-5-méthyl-7-(4-(trifluorométhyl)phényl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H20F3N5O and its molecular weight is 427.431. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agents antibactériens
Les dérivés de la triazolopyrimidine ont été étudiés pour leur potentiel en tant qu'agents antibactériens. Ils ont montré des activités modérées à bonnes contre les bactéries à Gram positif et à Gram négatif, telles que Staphylococcus aureus et Escherichia coli . La capacité du composé à inhiber la croissance bactérienne en fait un candidat pour le développement de nouveaux médicaments antibactériens.
Recherche anticancéreuse
Dans le domaine de l'oncologie, les triazolopyrimidines ont été explorées pour leurs propriétés anticancéreuses. Certains dérivés se sont avérés actifs contre les lignées de cellules cancéreuses humaines, entraînant la mort cellulaire par apoptose car ils inhibent des enzymes essentielles comme la CDK . Ce composé pourrait faire partie d'une nouvelle classe de médicaments anticancéreux.
Applications antifongiques
Le motif structurel des triazolopyrimidines est connu pour être efficace dans les médicaments antifongiques. La présence du cycle triazole, en particulier, est une caractéristique commune de plusieurs produits pharmaceutiques antifongiques . La recherche sur ce composé pourrait conduire au développement de nouveaux traitements contre les infections fongiques.
Chimie agricole
En agriculture, les triazolopyrimidines peuvent être utilisées pour développer de nouveaux pesticides ou herbicides. Leur activité biologique peut être exploitée pour protéger les cultures des ravageurs et des maladies, conduisant potentiellement à des pratiques agricoles plus durables .
Chimie des matériaux
La structure unique des triazolopyrimidines leur permet de former des liaisons non covalentes avec diverses enzymes et récepteurs, ce qui est précieux en chimie des matériaux pour créer de nouveaux matériaux aux propriétés spécifiques .
Inhibition enzymatique
Les triazolopyrimidines ont été identifiées comme des inhibiteurs enzymatiques potentiels. Elles peuvent inhiber des enzymes comme l'anhydrase carbonique et la cholinestérase, qui sont des cibles pour le traitement de maladies comme le glaucome et la maladie d'Alzheimer .
Mécanisme D'action
Target of Action
N-(2,4-Dimethylphenyl)-5-Methyl-7-(4-(Trifluoromethyl)Phenyl)-4,7-Dihydro-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxamide is a heterocyclic compound that is capable of binding in the biological system with a variety of enzymes and receptors . .
Mode of Action
It is known that triazole compounds, which this compound is a part of, interact with their targets and cause changes in the biological system .
Biochemical Pathways
It is known that triazole compounds can affect a variety of biochemical pathways due to their ability to bind with various enzymes and receptors .
Result of Action
It is known that triazole compounds can show versatile biological activities .
Action Environment
It is known that the synthesis of heterocyclic compounds like this one can be influenced by various factors .
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N5O/c1-12-4-9-17(13(2)10-12)29-20(31)18-14(3)28-21-26-11-27-30(21)19(18)15-5-7-16(8-6-15)22(23,24)25/h4-11,19H,1-3H3,(H,29,31)(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCIPNYFERVAJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)C(F)(F)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-fluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2577676.png)

![3-chloro-4-fluoro-N-[(3-methylthiophen-2-yl)methyl]aniline](/img/structure/B2577678.png)
amine](/img/structure/B2577680.png)

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] acetate](/img/structure/B2577683.png)
![2-[4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2577685.png)
![1-[(3,5-Difluorobenzyl)amino]-3-phenoxy-2-propanol](/img/structure/B2577686.png)


![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethylbenzamide](/img/structure/B2577692.png)
![1'-(3,5-Bis(trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2577693.png)
![3-{N-methyl-1-[1-(prop-2-enoyl)piperidin-4-yl]formamido}butanamide](/img/structure/B2577698.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2577699.png)
